molecular formula C11H16FN B2830526 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine CAS No. 681514-01-2

1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No. B2830526
CAS RN: 681514-01-2
M. Wt: 181.254
InChI Key: ONHZOAAJDYSRRQ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine, also known as 3-FA, is a synthetic stimulant drug that belongs to the phenethylamine class. It is a derivative of amphetamine and has a similar chemical structure to other popular stimulants such as methamphetamine and MDMA. This compound has gained popularity in the research community due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Fluorinated Compounds in Materials Science

Photostable Fluorophores for Surface Analysis : Fluorinated boron-dipyrromethene (BODIPY) dyes, with enhanced photostability due to fluorine atoms, are used in surface analysis. These dyes, when equipped with groups reactive towards amines, enable dual labeling for quantification of primary amino groups on surfaces. This technique combines fluorescence and X-ray photoelectron spectroscopy (XPS) for detailed surface analysis, applicable in microarray technologies (Hecht et al., 2013).

Organic Chemistry and Synthesis

Anion Exchange Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction showcase the utility of fluorinated amines. This method provides precise control over cation functionality, connecting guanidinium into stable phenyl rings, vital for fuel cell applications (Kim et al., 2011).

Fluorescence Enhancement in Chemical Probes : The introduction of N-phenyl substituents to aminostilbenes, resulting in enhanced fluorescence and stability, demonstrates the impact of fluorinated amines on developing photostable chemical probes. This "amino conjugation effect" improves the planarity and charge-transfer character, critical for designing fluorescent materials and sensors (Yang et al., 2002).

Pharmacology and Biomedical Research

Radiolabeled Compounds for Receptor Studies : The synthesis of radiolabeled compounds, like 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine, highlights the role of fluorinated amines in developing tools for pharmacological research. Such compounds are used as radioligands for receptor studies, aiding in understanding receptor dynamics and drug development (Hsin et al., 2000).

properties

IUPAC Name

1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHZOAAJDYSRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

681514-01-2
Record name 1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
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